7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-5(3-4)12-13-6(14)7(15)16/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOJLIZFMTXYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves the cyclocondensation of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with carboxylic acids under ultrasonic irradiation in phosphorus oxychloride (POCl₃) at 80–150°C. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acid, followed by intramolecular cyclization to form the triazolopyridine core.
Example: Synthesis of 3-(4-Methoxyphenyl)-7-Trifluoromethyl Analogue
Scope and Limitations
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Substituent Compatibility : Alkyl (C1–C10), alkoxy, halogen, and nitro groups on the phenyl ring of the carboxylic acid are tolerated.
-
Challenges : Excess carboxylic acid (5 equiv) is required for optimal yields, and electron-withdrawing groups (e.g., nitro) reduce yields to 40%.
Two-Step Synthesis via Intermediate Acetohydrazides
Step 1: Formation of Acetohydrazide
2-Hydrazinopyridine reacts with carboxylic acids in dimethylformamide dimethyl acetal (DMF-DMA) to form acetohydrazide intermediates.
Example: Preparation of 3-Phenyltriazolopyridine
Step 2: Cyclization with Lawesson’s Reagent
The acetohydrazide undergoes cyclization using Lawesson’s reagent (2.4 equiv) in refluxing toluene, forming the triazolopyridine core.
Microwave-Mediated Catalyst-Free Synthesis
Reaction Pathway
A solvent-free approach involves microwave irradiation of 2-aminopyridine derivatives with nitriles, enabling rapid cyclization via intermediate imine formation.
Example: Synthesis of 3-Carboxy Analogues
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Reactants : 2-Amino-5-trifluoromethylpyridine and cyanoacetic acid
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Conditions : Microwave, 150°C, 20 minutes
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Key Advantage : No requirement for transition-metal catalysts or hazardous solvents
Modified Mitsunobu Cyclization
Intramolecular Cyclization Strategy
Acylated 2-hydrazinopyridines undergo Mitsunobu-type cyclization using triphenylphosphine and diethyl azodicarboxylate (DEAD).
Example: Synthesis of 7-Substituted Derivatives
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Reactants : 2-(Benzoylhydrazino)-5-trifluoromethylpyridine
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Conditions : DEAD, THF, 0°C to room temperature
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Limitation : Sensitivity to steric hindrance from bulky substituents
Suzuki Coupling and Reductive Amination
Multi-Step Functionalization
A modular approach starts with substituted 2-aminopyridines, followed by sequential cyclization, Suzuki coupling, and hydroxamate formation.
Example: JAK/HDAC Inhibitor Synthesis
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Cyclization : 2-Amino-5-trifluoromethylpyridine → triazolopyridine core using TFAA
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Suzuki Coupling : Introduction of aryl boronic acids (e.g., 4-carboxyphenyl)
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Reductive Amination : Methyl 4-formylbenzoate → hydroxamic acid
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using halogenated reagents.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exhibits significant anticancer properties. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. Studies have shown its efficacy in inhibiting tumor growth in various human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, potentially offering a new avenue for antibiotic development .
Neurological Applications
Recent studies indicate potential applications in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier is being explored for its effects on neuroinflammation and neuroprotection .
Synthesis and Derivatives
The synthesis of 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions. Efficient synthetic routes are crucial for large-scale production and include methods like continuous flow reactors to enhance yield and reduce environmental impact .
Notable Derivatives
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | Contains a bromine substituent | Enhanced biological activity against specific targets |
| 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol | Thiol group addition | Potential antioxidant properties |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through modulating key signaling pathways associated with cancer progression .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers tested the compound against various bacterial strains. The findings revealed that it exhibited notable inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to increased biological activity. The compound can inhibit enzyme activity or modulate receptor functions, resulting in therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The pyridine core (focus compound) vs.
- Substituent Position : The placement of -CF₃ and -COOH significantly impacts molecular interactions. For example, sitagliptin’s -CF₃ at position 3 contributes to DPP-4 inhibition , while the focus compound’s -CF₃ at position 7 may alter target selectivity.
Physicochemical Properties
Notes:
- The focus compound’s carboxylic acid enhances water solubility compared to non-acid analogs like sitagliptin but requires careful handling due to reactivity with oxidizers .
- The trifluoromethyl group in all compounds improves metabolic stability by resisting enzymatic degradation .
Biological Activity
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a carboxylic acid moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SARs), synthetic methodologies, and in vitro studies.
Chemical Structure and Properties
The molecular formula of 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is , with a molecular weight of 231.13 g/mol. The structure consists of a pyridine ring fused to a triazole ring, with the trifluoromethyl group at the 7-position and a carboxylic acid at the 3-position.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.13 g/mol |
| IUPAC Name | 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
| CAS Number | Not specified |
Anticancer Properties
Recent studies have highlighted the potential of 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. Inhibitors of IDO1 can enhance immune responses against tumors and are being explored as immunotherapeutic agents. The compound demonstrated sub-micromolar potency in inhibiting IDO1 in vitro and showed excellent metabolic stability .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group significantly enhances the biological activity of the compound. SAR studies indicate that modifications to the triazole and pyridine rings can lead to variations in potency and selectivity for biological targets. For instance, removal or alteration of the trifluoromethyl group generally results in decreased activity against IDO1 .
In Vitro Studies
A study conducted on various derivatives of the compound revealed that those with hydrophobic substituents at specific positions exhibited improved binding affinities to heme-containing enzymes compared to simpler analogs . The most potent compounds were identified through a series of binding assays and cytotoxicity tests on cancer cell lines.
Pharmacokinetics
Pharmacokinetic profiling has shown that compounds derived from this scaffold possess favorable absorption, distribution, metabolism, and excretion (ADMET) properties. For example, one derivative demonstrated effective central nervous system penetration and antipsychotic activity in preclinical models .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclization reactions using trifluoromethyl-containing precursors. For example, 5-exo-dig cyclization of alkynyl intermediates with nitriles or azides has been reported for analogous triazolopyridine systems . A carboxylic acid group can be introduced via hydrolysis of ester derivatives (e.g., ethyl triazolopyridine-3-carboxylate, as seen in related compounds) under acidic or basic conditions .
- Data : Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1260831-52-4) has a molecular weight of 191.19 g/mol and serves as a precursor for carboxylate derivatives .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze , , and NMR spectra to confirm the trifluoromethyl group and triazole ring positions. For example, NMR typically shows a singlet for -CF near -60 ppm .
- LC-MS : Confirm molecular weight and purity (>95% by HPLC) .
- X-ray crystallography : Resolve crystal structures (e.g., CCDC 1876881 for analogous triazolopyridine derivatives) to validate stereochemistry .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN374 standard), lab coats, and safety goggles with side shields to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for weighing and reactions to minimize inhalation risks. Avoid contact with strong acids/bases to prevent decomposition .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the trifluoromethyl group .
Q. What solvents or conditions are optimal for dissolving this compound?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMSO, DMF) are effective for dissolution. For biological assays, use DMSO stock solutions (10–50 mM) with sonication. Avoid aqueous buffers at extreme pH to prevent precipitation of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer :
- Temperature : Perform reactions at 80–100°C for cyclization steps (e.g., 10-hour reflux in N,N-dimethylacetamide for analogous esters) .
- Catalysts : Screen Pd catalysts for cross-coupling reactions involving trifluoromethyl groups.
- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water .
Q. What strategies mitigate instability of the trifluoromethyl group during long-term storage?
- Methodological Answer :
- Storage : Keep the compound in amber vials under inert gas (Ar/N) at -20°C to prevent hydrolysis or photodegradation.
- Stability Testing : Monitor via periodic HPLC to detect degradation products (e.g., loss of -CF or oxidation to -COOH derivatives) .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations : Model the electron-withdrawing effects of -CF and -COOH groups on the triazole ring’s aromaticity and charge distribution.
- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes with hydrophobic pockets for -CF) .
Q. What analytical methods resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple assays (e.g., enzyme inhibition vs. cellular viability).
- Metabolite Profiling : Use LC-MS/MS to identify active vs. inactive metabolites in cell lysates .
Methodological Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
